REACTION_CXSMILES
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[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([NH2:11])=O)=[N:4]1)[CH3:2].P(Cl)(Cl)(Cl)=O>>[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]#[N:11])=[N:4]1)[CH3:2]
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Name
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Quantity
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10.2 g
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Type
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reactant
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Smiles
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C(C)N1N=C(C=C1C)C(=O)N
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Name
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Quantity
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41 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified by chromatography on a HORIZON HPFC system (silica gel, gradient elution with 1-21% ethyl acetate/hexanes followed by 2-25% CMA in chloroform)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
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Type
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product
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Smiles
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C(C)N1N=C(C=C1C)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |